molecular formula C32H22N8Na4O14S4 B14452135 (1,1'-Biphenyl)-2,2'-disulfonic acid, 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt CAS No. 72927-70-9

(1,1'-Biphenyl)-2,2'-disulfonic acid, 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt

Cat. No.: B14452135
CAS No.: 72927-70-9
M. Wt: 962.8 g/mol
InChI Key: IXEVSZSFDXDRLB-UHFFFAOYSA-J
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Description

(1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt is a complex organic compound. It is known for its vibrant color and is commonly used as a dye in various industrial applications. This compound is characterized by its biphenyl structure with multiple sulfonic acid groups and azo linkages, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt typically involves multiple steps. The process begins with the sulfonation of biphenyl to introduce sulfonic acid groups. This is followed by the formation of azo linkages through diazotization and coupling reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The sulfonation reaction is typically performed at elevated temperatures using sulfuric acid or oleum. The diazotization and coupling reactions are conducted in aqueous solutions, and the final neutralization step ensures the formation of the tetrasodium salt. The entire process is monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic acid with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The sulfonic acid groups enhance its solubility in water, while the azo linkages contribute to its vibrant color. The molecular targets and pathways involved in its action include interactions with proteins and nucleic acids, which can lead to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-2,2’-disulfonic acid: Lacks the azo linkages and pyrazolyl groups.

    4,4’-Bis(azo)benzene: Contains azo linkages but lacks the biphenyl structure and sulfonic acid groups.

    Tetrasodium salt of 4,4’-bis(azo)benzene: Similar in having azo linkages and sulfonic acid groups but differs in the overall structure.

Uniqueness

(1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt is unique due to its combination of biphenyl structure, multiple sulfonic acid groups, and azo linkages. This unique structure imparts specific chemical properties, such as high solubility in water and vibrant color, making it highly valuable in various applications.

Properties

CAS No.

72927-70-9

Molecular Formula

C32H22N8Na4O14S4

Molecular Weight

962.8 g/mol

IUPAC Name

tetrasodium;5-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate

InChI

InChI=1S/C32H26N8O14S4.4Na/c1-17-29(31(41)39(37-17)21-5-9-23(10-6-21)55(43,44)45)35-33-19-3-13-25(27(15-19)57(49,50)51)26-14-4-20(16-28(26)58(52,53)54)34-36-30-18(2)38-40(32(30)42)22-7-11-24(12-8-22)56(46,47)48;;;;/h3-16,29-30H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

IXEVSZSFDXDRLB-UHFFFAOYSA-J

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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